molecular formula C9H10O4 B8712804 Methyl 2-(3-hydroxyphenoxy)acetate

Methyl 2-(3-hydroxyphenoxy)acetate

Cat. No. B8712804
M. Wt: 182.17 g/mol
InChI Key: SQRPEDUEGWFUKZ-UHFFFAOYSA-N
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Patent
US09388153B2

Procedure details

Tetrabutylammonium fluoride in THF (1 M, 3.4 mL, 3.4 mmol) was added to a solution of methyl 2-(3-((t-butyldimethylsilyl)oxy)phenoxy)acetate (0.50 g, 1.7 mmol) in THF (5 mL) in a 100 mL round bottom flask. The reaction was allowed to stir overnight at room temperature. The reaction was quenched with saturated aqueous ammonium chloride (100 mL) and extracted with ethyl acetate (200 mL). The organic extract was dried (Na2SO4), filtered and concentrated. The resulting crude residue was purified by combiflash (40 g column, hexanes→100% ethyl acetate/hexanes, gradient) to afford 0.19 g (60%) of methyl 2-(3-hydroxyphenoxy)acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-(3-((t-butyldimethylsilyl)oxy)phenoxy)acetate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[Si]([O:26][C:27]1[CH:28]=[C:29]([CH:36]=[CH:37][CH:38]=1)[O:30][CH2:31][C:32]([O:34][CH3:35])=[O:33])(C(C)(C)C)(C)C>C1COCC1>[OH:26][C:27]1[CH:28]=[C:29]([CH:36]=[CH:37][CH:38]=1)[O:30][CH2:31][C:32]([O:34][CH3:35])=[O:33] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
methyl 2-(3-((t-butyldimethylsilyl)oxy)phenoxy)acetate
Quantity
0.5 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC=1C=C(OCC(=O)OC)C=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3.4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous ammonium chloride (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude residue was purified by combiflash (40 g column, hexanes→100% ethyl acetate/hexanes, gradient)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C=C(OCC(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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